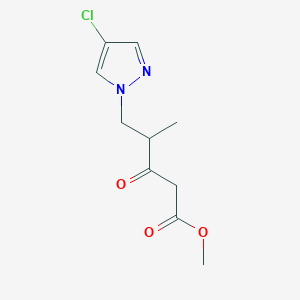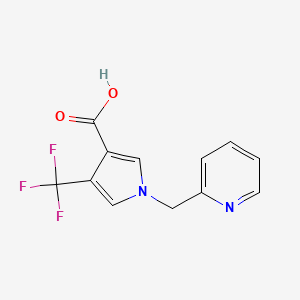![molecular formula C7H10N2O B1394329 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol CAS No. 1044764-19-3](/img/structure/B1394329.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol
Übersicht
Beschreibung
“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole” is a chemical compound with the molecular formula C6H8N2 . This compound adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .
Synthesis Analysis
The synthesis of this compound involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The latter can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring . The crystal cohesion is achieved by C—H N hydrogen bonds .Chemical Reactions Analysis
The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 124.14 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, derived from 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, demonstrated significant antimicrobial properties. These compounds showed broad-spectrum antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and others. Notably, one compound displayed high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, but low in vivo toxicity in mice (Demchenko et al., 2021).
Chemical Synthesis and Functionalization
Various studies have focused on the synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. For instance, the activation of these compounds towards functionalization at specific positions, and the synthesis of nitro derivatives and other substituted derivatives, have been explored for their potential applications in different fields of chemistry and pharmacology. This includes studies on the synthesis of nitro derivatives and methods for introducing and modifying substituents (Gallagher & Adams, 1989; Kavina et al., 2018).
Polymerization Activity
The study of chiral dialkylaluminum 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-olates revealed their potential in polymerization activities. These compounds showed significant activity in the ring-opening polymerization (ROP) of e-caprolactone, which could be useful in the field of polymer chemistry (Basiak et al., 2017).
Neuroprotective Properties
In the field of neuroscience, specific derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been investigated for their neuroprotective properties. Specifically, certain inhibitors based on this scaffold showed promising results in protecting against low potassium-induced cell death in rat cerebellar granule neurons (Graczyk et al., 2005).
Cognition Enhancement
Some derivatives of dihydro-1H-pyrrolo[1,2-a]imidazole have been synthesized and evaluated for their cognition-enhancing activities. These compounds showed potent antiamnestic activity and were effective in reversing scopolamine-induced amnesia in animal models, indicating their potential in treating cognitive disorders (Pinza et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-7-2-1-3-9(6)7/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHFHMDXRFNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
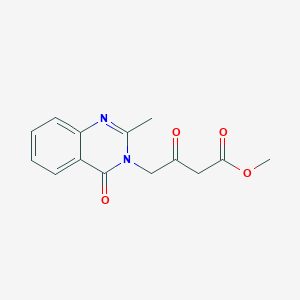
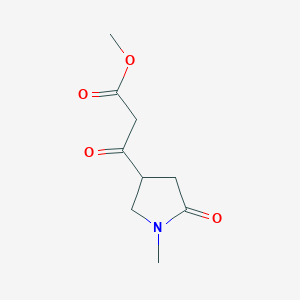
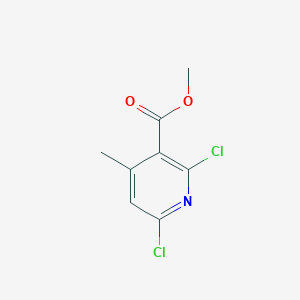
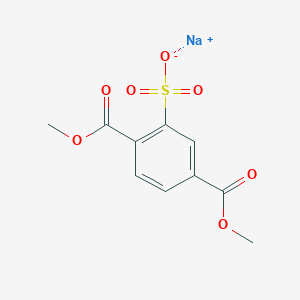
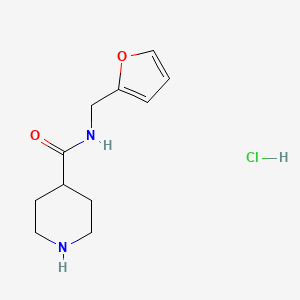
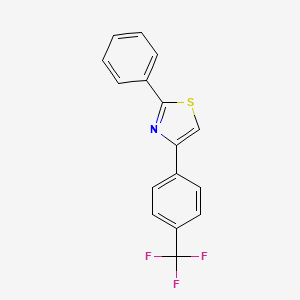
![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)
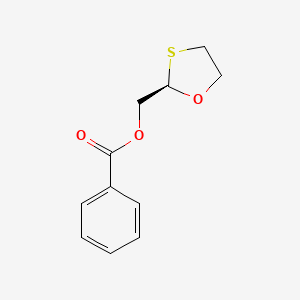
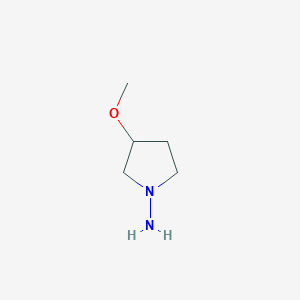
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
